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Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-
methylpyrazin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic technigues used to
characterize 5-Bromo-3-methylpyrazin-2-ol, a heterocyclic compound of interest in medicinal
chemistry and materials science. As direct experimental data for this specific molecule is not
widely published, this document synthesizes predictive data based on established
spectroscopic principles and data from analogous structures. It is intended for researchers,
scientists, and drug development professionals who require a thorough understanding of the
structural elucidation of substituted pyrazinols.

Introduction to 5-Bromo-3-methylpyrazin-2-ol

5-Bromo-3-methylpyrazin-2-ol (CAS No: 100047-56-1, Molecular Formula: CsHsBrNz0) is a
substituted pyrazinol.[1][2][3] The pyrazine ring is a core structure in many biologically active
compounds, and the substituents—a bromine atom, a methyl group, and a hydroxyl group—are
expected to significantly influence its chemical and physical properties. A critical aspect of its
structure is the potential for keto-enol tautomerism, existing in equilibrium between the 5-
Bromo-3-methylpyrazin-2-ol (enol form) and 5-Bromo-3-methyl-1H-pyrazin-2(3H)-one (keto
form). Spectroscopic analysis is crucial to understand this tautomeric equilibrium and to confirm
the compound's identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to be relatively simple, with two main signals corresponding
to the aromatic proton and the methyl group protons. The position of the N-H proton signal will
depend on the solvent, concentration, and the predominant tautomeric form.
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Predicted tH
NMR Data

Chemical Shift
(3, ppm)

Multiplicity

Integration

Notes

Aromatic C-H

7.5-8.0

Singlet 1H

The exact shift is
influenced by the
electronic effects
of the adjacent
nitrogen and

bromine atoms.

Methyl C-H

23-26

Singlet 3H

A typical range
for a methyl

group attached
to an aromatic

ring.

N-H/ O-H

10.0-13.0

Broad Singlet 1H

This signal is
characteristic of
the amide proton
in the keto
tautomer or the
hydroxy! proton
in the enol form.
Its broadness is
due to
guadrupole
broadening from
the nitrogen and
chemical
exchange. The
chemical shift is
highly dependent
on the solvent

and temperature.

Note: Predicted chemical shifts are for a standard deuterated solvent like

Predicted **C NMR Spectral Data

DMSO-des.
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The 3C NMR spectrum will provide information about the five carbon atoms in the molecule.
The chemical shifts are predicted based on the electronic environment of each carbon.

Predicted 13C NMR Data Chemical Shift (6, ppm) Notes

This carbon is highly
deshielded due to the adjacent
electronegative oxygen and
C=0 155 - 165 ) L
nitrogen atoms. This signal
would be prominent in the keto

tautomer.

The carbon atom directly
C-Br 110-125 attached to the bromine is

expected in this region.

The chemical shift of this

carbon is influenced by the

C-CHs 145 - 155
attached methyl group and the
ring nitrogens.
) The chemical shift for the
Aromatic C-H 130 - 140 )
protonated aromatic carbon.
A typical chemical shift for a
-CHs 20-25 methyl group attached to an

sp? hybridized carbon.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.[4]
e Sample Preparation:
o Weigh 5-10 mg of 5-Bromo-3-methylpyrazin-2-ol.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCls, or MeOD). The choice of solvent can influence the tautomeric
equilibrium.
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o Transfer the solution to a 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required
for precise chemical shift referencing.

o Data Acquisition:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

o H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a
good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

o 13C NMR: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are necessary due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o

Reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[5][6]

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-3-methylpyrazin-2-ol will show characteristic absorption bands
for its functional groups. The presence of tautomers will be evident by the observation of both
O-H and N-H stretching, as well as a C=0 stretch.
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) Wavenumber ) ]
Predicted IR Data Intensity Functional Group
(cm™)

Hydroxyl group (enol
O-H Stretch 3200 - 3600 Strong, Broad

form)

_ Amide group (keto

N-H Stretch 3100 - 3500 Medium, Broad

form)
C-H Stretch

] 3000 - 3100 Medium Aromatic C-H

(Aromatic)
C-H Stretch (Alkyl) 2850 - 2960 Medium Methyl C-H

Carbonyl group (keto
C=0 Stretch 1650 - 1700 Strong

form)
C=N Stretch 1600 - 1650 Medium Pyrazine ring
C=C Stretch 1500 - 1600 Medium Pyrazine ring
C-Br Stretch 500 - 600 Medium-Strong Carbon-bromine bond

Experimental Protocol for IR Spectroscopy

e Sample Preparation:

o For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most
convenient. Place a small amount of the solid sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

» Data Acquisition:
o Record a background spectrum of the empty ATR crystal or the KBr pellet.

o Place the sample and record the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o The spectrum is usually recorded in the range of 4000 to 400 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

e Molecular lon (M*): The molecular formula is CsHsBrN20. The exact mass is approximately
187.9585 amu for the monoisotopic peak. Due to the presence of bromine, the molecular ion
will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes of
bromine (“°Br and 8!Br). The M* peak will be at m/z 188 and the M+2 peak at m/z 190.

e Major Fragmentation Pathways: The molecule is expected to fragment through characteristic
pathways, including the loss of CO, HCN, and the bromine radical.

Proposed Fragmentation Pathway

[CaHsBrNz]*+ -HCN [CaH2BIrN]J*"

m/z = 160/162 m/z = 131/133

-Bre [CsHsN20]*
m/z = 109

[CsHsBrN20]*"
m/z = 188/190

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation of 5-Bromo-3-methylpyrazin-2-ol.

Experimental Protocol for Mass Spectrometry

e Sample Preparation:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile)
to a concentration of approximately 1 mg/mL.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL.
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o Data Acquisition:

o Use an electrospray ionization (ESI) source coupled to a high-resolution mass
spectrometer (e.g., TOF or Orbitrap).

o Acquire the spectrum in positive ion mode.
o Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all spectroscopic techniques is essential for unambiguous
structure confirmation.

Data Acquisition
NMR Spectroscopy
(H, 13C) IR Spectroscopy Mass Spectrometry
/ Data Analysis \
\ 4
NMR Data Interpretation IR Data Interpretation MS Data Interpretation
(Chemical Shifts, Couplings) (Functional Groups) (Molecular Weight, Fragmentation)

:

Structure Elucidation &
Confirmation of

5-Bromo-3-methylpyrazin-2-ol

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Conclusion
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The spectroscopic characterization of 5-Bromo-3-methylpyrazin-2-ol requires a multi-
technique approach. This guide provides a framework for acquiring and interpreting the NMR,
IR, and MS data. While the presented data is predictive, it is based on sound scientific
principles and data from closely related compounds, offering a reliable starting point for any
researcher working with this molecule. The potential for tautomerism should always be
considered when interpreting the spectra, and the use of different solvents and temperatures in
NMR studies can provide further insights into this phenomenon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

2. 5-BroMo-3-Methylpyrazin-2-ol - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO
CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

e 3. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1 [sigmaaldrich.com]
e 4. benchchem.com [benchchem.com]

¢ 5. uanlch.vscht.cz [uanich.vscht.cz]

e 6. tsfx.edu.au [tsfx.edu.au]

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-
methylpyrazin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592317#spectroscopic-data-nmr-ir-ms-of-5-bromo-
3-methylpyrazin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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